2-(3-Amino-5-fluoro-4-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-5-fluoro-4-methylphenyl)acetic acid is an organic compound with a unique structure that includes an amino group, a fluoro substituent, and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-fluoro-4-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-methylphenylacetic acid followed by reduction to introduce the amino group. The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor. The final product is obtained through purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by fluorination under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-fluoro-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: De-fluorinated or de-amino derivatives.
Substitution: Azido or thio-substituted derivatives.
Scientific Research Applications
2-(3-Amino-5-fluoro-4-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-fluoro-4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-methylphenyl)acetic acid: Lacks the fluoro substituent, which may affect its reactivity and binding properties.
2-(3-Fluoro-4-methylphenyl)acetic acid: Lacks the amino group, which may reduce its potential for hydrogen bonding.
2-(3-Amino-5-methylphenyl)acetic acid: Lacks the fluoro substituent, which may alter its hydrophobic interactions.
Uniqueness
2-(3-Amino-5-fluoro-4-methylphenyl)acetic acid is unique due to the presence of both amino and fluoro substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(3-amino-5-fluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5-7(10)2-6(3-8(5)11)4-9(12)13/h2-3H,4,11H2,1H3,(H,12,13) |
InChI Key |
FQHPCUPIPSNSNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.